molecular formula C18H21BrN2O3S B4166723 N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4166723
M. Wt: 425.3 g/mol
InChI Key: KXXLKJFDSXTIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(2-bromophenyl)-N2-(3,4-dimethylphenyl)-N2-(methylsulfonyl)alaninamide, also known as BDA-410, is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its binding partner Max. This molecule has been found to have potential therapeutic applications in cancer treatment due to its ability to disrupt the c-Myc/Max interaction, which is essential for the survival and proliferation of cancer cells.

Mechanism of Action

N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide works by disrupting the protein-protein interaction between c-Myc and Max, which is essential for the survival and proliferation of cancer cells. This disruption leads to the downregulation of c-Myc target genes, which are involved in cell cycle progression, cell growth, and metabolism. As a result, cancer cells are unable to maintain their growth and survival, leading to their death.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been found to have a number of biochemical and physiological effects in cancer cells. These include the downregulation of c-Myc target genes, the induction of apoptosis, and the inhibition of cell growth and proliferation. In addition, N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its ability to target the c-Myc/Max interaction, which is a key driver of cancer cell growth and survival. In addition, N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its relatively low potency, which may limit its effectiveness as a cancer therapeutic.

Future Directions

There are a number of future directions for the study of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide and its potential therapeutic applications. These include the development of more potent analogs of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, the investigation of its efficacy in combination with other cancer therapeutics, and the exploration of its potential as a treatment for specific types of cancer. In addition, further studies are needed to fully understand the mechanism of action of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide and its effects on normal cells.

Scientific Research Applications

N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is able to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as a cancer therapeutic.

properties

IUPAC Name

N-(2-bromophenyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-12-9-10-15(11-13(12)2)21(25(4,23)24)14(3)18(22)20-17-8-6-5-7-16(17)19/h5-11,14H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXLKJFDSXTIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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